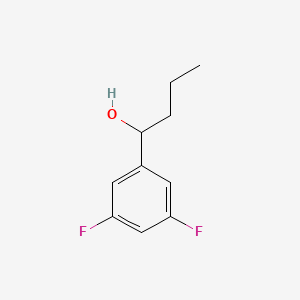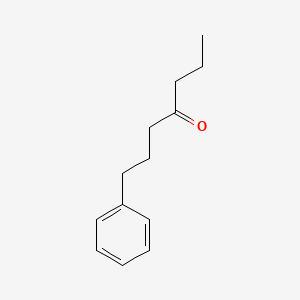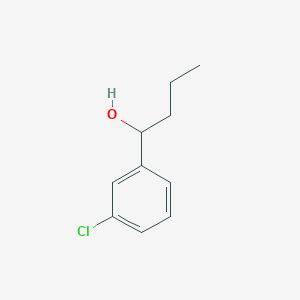
1-(3-chlorophenyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)butan-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-chlorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with butanal in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 3-chlorobenzyl chloride, butanal, magnesium, anhydrous ether
Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chlorophenyl)-1-butanol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions: 1-(3-chlorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(3-chlorophenyl)-1-butanal or 1-(3-chlorophenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(3-chlorophenyl)-1-butane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base
Major Products:
Oxidation: 1-(3-chlorophenyl)-1-butanal, 1-(3-chlorophenyl)-1-butanoic acid
Reduction: 1-(3-chlorophenyl)-1-butane
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(3-chlorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-1-butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
1-(3-Chlorophenyl)-2-butanol: Similar structure but with a different position of the hydroxyl group.
1-(4-Chlorophenyl)-1-butanol: Similar structure but with the chlorine atom in the para position.
1-(3-Chlorophenyl)-1-propanol: Shorter carbon chain compared to 1-(3-chlorophenyl)-1-butanol.
Uniqueness: 1-(3-chlorophenyl)butan-1-ol is unique due to the specific positioning of the chlorophenyl group and the hydroxyl group on the butanol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.
属性
IUPAC Name |
1-(3-chlorophenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMGPUGZQJVGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

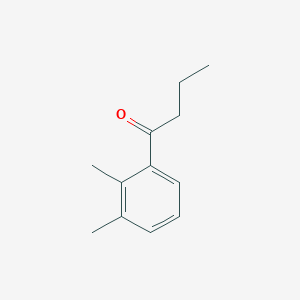


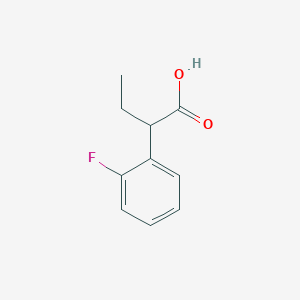

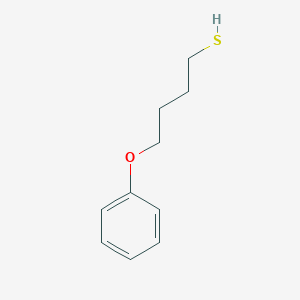
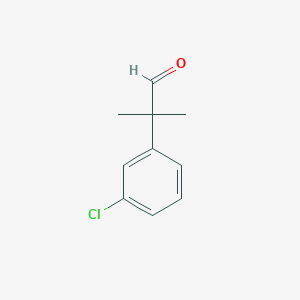
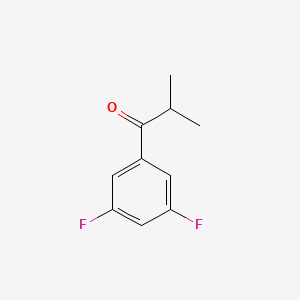
![(Butan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B7845483.png)

